molecular formula C17H20N2O4S B5584969 Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate CAS No. 5940-39-6

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B5584969
CAS No.: 5940-39-6
M. Wt: 348.4 g/mol
InChI Key: ZTELUUOLOBJBTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves the reaction of 2,6-dimethylphenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-22-15(21)8-13-10-24-17(18-13)19-14(20)9-23-16-11(2)6-5-7-12(16)3/h5-7,10H,4,8-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELUUOLOBJBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352090
Record name ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-39-6
Record name ethyl 2-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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